molecular formula C7H7Cl2NO4S B14052051 Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1638269-28-9

Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14052051
CAS No.: 1638269-28-9
M. Wt: 272.10 g/mol
InChI Key: PNSIPDUJIQVUCE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, chlorosulfonyl, and carboxylate groups. Its molecular formula is C8H7Cl2NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions are crucial to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, carboxylic acids, and reduced forms of the original compound.

Scientific Research Applications

Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloro and chlorosulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-(chlorosulfonyl)benzoate
  • Methyl-3-(chlorosulfonyl)-4-methoxybenzoate
  • Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate

Uniqueness

Methyl 3-chloro-4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to its benzoate and furoate counterparts

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1638269-28-9

Molecular Formula

C7H7Cl2NO4S

Molecular Weight

272.10 g/mol

IUPAC Name

methyl 3-chloro-4-chlorosulfonyl-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H7Cl2NO4S/c1-10-3-4(15(9,12)13)5(8)6(10)7(11)14-2/h3H,1-2H3

InChI Key

PNSIPDUJIQVUCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C(=O)OC)Cl)S(=O)(=O)Cl

Origin of Product

United States

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